2-(3-Fluorophenyl)nicotinonitrile
Description
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-(3-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-5-1-3-9(7-11)12-10(8-14)4-2-6-15-12/h1-7H |
InChI Key |
RNDZTCPMJHQBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-(3-Fluorophenyl)nicotinonitrile is a member of the nicotinonitrile family, which has garnered attention in various fields of research due to its potential applications in medicinal chemistry, agriculture, and material science. This article explores its scientific research applications, supported by data tables and documented case studies.
Structure
The structure of this compound features a pyridine ring substituted with a fluorophenyl group and a nitrile functional group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The presence of the fluorine atom enhances lipophilicity and bioavailability.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibitory effects on cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 10.0 |
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy as an antibacterial agent was determined through Minimum Inhibitory Concentration (MIC) testing.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Agricultural Applications
The compound's insecticidal properties have been explored, demonstrating effectiveness against common agricultural pests. The structural features allow it to disrupt physiological functions in target insects.
Case Study: Insecticidal Efficacy
Field studies highlighted the compound's potential as a pesticide, showing significant reductions in pest populations when applied at specific concentrations.
| Pest Species | Mortality Rate (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 75 |
Material Science
This compound is also being studied for its applications in developing new materials, particularly in organic electronics due to its electronic properties.
Comparison with Similar Compounds
Substituent Position: Fluorine Meta vs. Para
The position of the fluorine substituent on the phenyl ring significantly impacts biological activity:
- 4-Fluorophenyl derivatives (e.g., 4-(4-fluorophenyl)nicotinonitrile analogs) demonstrate higher potency in extracellular-related kinase 5 (ERK5) inhibition compared to 3-fluorophenyl analogs.
- 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)nicotinonitrile (CAS 488092-99-5) further exemplifies how para-fluorine placement, combined with methylsulfanyl groups, may enhance antimicrobial or cytotoxic profiles .
Halogen vs. Alkyl/Aryl Substituents
- Chlorine-substituted analogs: 6-Chloro-2-(3-fluorophenyl)nicotinonitrile (CAS 140692-98-4) introduces a chlorine atom at the pyridine’s 6-position. Chlorine’s electron-withdrawing effects may alter electronic properties and binding affinity compared to non-halogenated derivatives .
- Trifluoromethyl derivatives: Compounds like 4-(trifluoromethyl)nicotinonitrile exhibit enhanced lipophilicity and metabolic resistance, which are advantageous in drug design but may reduce solubility .
Functional Group Diversity
- Thioether and amino groups: Derivatives such as 2-(methylthio)-6-(5-bromobenzofuran-2-yl)nicotinonitrile (compound 5c) and 2-[(2,2,2-trifluoroethyl)amino]nicotinonitrile (C₈H₆F₃N₃) demonstrate how sulfur or amino substituents modulate fluorescence properties or kinase inhibition .
- Complex hybrids: Compounds bearing benzofuran or spirocyclic moieties (e.g., 6-(5-bromobenzofuran-2-yl)nicotinonitriles) show expanded applications in materials science due to their extended π-conjugation systems .
Key Research Insights and Trends
- Position-specific effects: Meta-fluorine substitution (as in 2-(3-fluorophenyl)nicotinonitrile) may reduce enzymatic inhibition compared to para-substituted analogs, as seen in ERK5 studies .
- Market and applications: Nicotinonitrile derivatives are increasingly explored in high-throughput screening for kinase inhibitors and antimicrobial agents, with fluorine playing a pivotal role in optimizing ADMET properties .
Q & A
Q. What are the reliable synthetic routes for 2-(3-Fluorophenyl)nicotinonitrile, and how can purity be optimized?
Methodological Answer: A common synthetic approach involves multicomponent reactions under microwave or reflux conditions. For example, 2-amino-substituted nicotinonitrile derivatives are synthesized via condensation of aldehydes, malononitrile, and aryl ketones in ethanol or toluene, followed by purification via column chromatography. Purity optimization includes monitoring reaction progress using thin-layer chromatography (TLC) and recrystallization from ethanol or methanol. Melting point analysis (e.g., 251–253°C for structurally similar compounds) and spectroscopic validation (¹H/¹³C NMR) are critical for confirming purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of techniques:
- ¹H NMR : Peaks for aromatic protons (δ 7.35–8.42 ppm) and substituent-specific signals (e.g., fluorine-coupled splitting patterns).
- ¹³C NMR : Carbon environments (e.g., nitrile carbons at ~110–116 ppm, fluorinated aromatic carbons at ~130–138 ppm) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₁₂H₈FN₂ for analogs) .
- Elemental analysis : Validation of C, H, N, and F percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. Why does the 3-fluorophenyl substitution in nicotinonitrile derivatives lead to reduced biological activity in certain kinase assays?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that the position of fluorine on the phenyl ring significantly impacts activity. For example, in ERK5 inhibitors, the 4-(3-fluorophenyl) derivative (compound 4b ) showed no measurable potency, whereas the 4-(4-fluorophenyl) analog (4a ) exhibited submicromolar IC₅₀ values. This discrepancy arises from steric hindrance or electronic effects, as the meta-fluorine disrupts optimal binding interactions with kinase active sites. Computational docking studies and comparative IC₅₀ assays against analogs with ortho/para substituents are recommended to validate these effects .
Q. What strategies mitigate stability issues of this compound in cell-based assays?
Methodological Answer:
- Storage : Store lyophilized compounds at −20°C in desiccated conditions to prevent hydrolysis of the nitrile group .
- Solvent selection : Use DMSO for stock solutions (≤27.67 mg/mL solubility) and dilute in assay buffers immediately before use to avoid precipitation .
- Stability testing : Monitor degradation via HPLC-UV at 254 nm over 24–72 hours in assay media (e.g., DMEM at 37°C) .
Q. How does functionalization of the pyridine ring influence the physicochemical properties of this compound?
Methodological Answer:
- Electron-withdrawing groups (e.g., trifluoromethyl at the 6-position) increase lipophilicity (logP >3.5) and reduce aqueous solubility, necessitating formulation with cyclodextrins or surfactants .
- Hydrophilic substituents (e.g., glycine amides at the 2-position) improve solubility but may reduce membrane permeability. Balance these effects via logD₇.₄ measurements and parallel artificial membrane permeability assays (PAMPA) .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorophenyl-substituted nicotinonitriles?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ normalization) .
- Meta-analysis : Compare datasets across studies using tools like Prism to identify outliers or protocol-dependent variables (e.g., ATP concentrations in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
